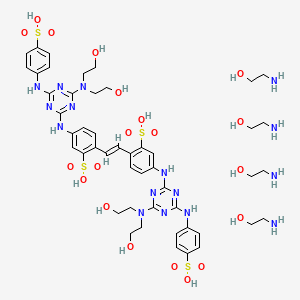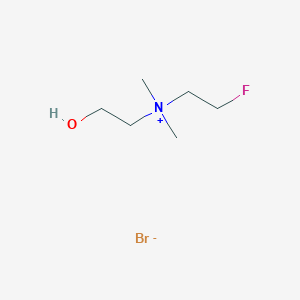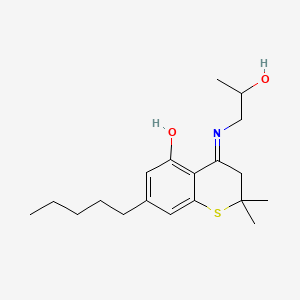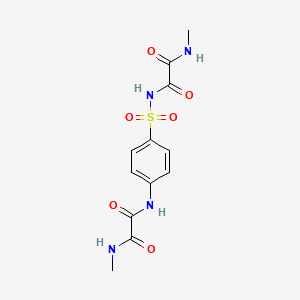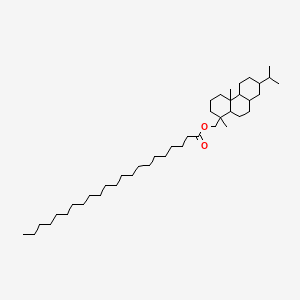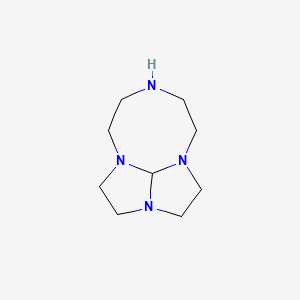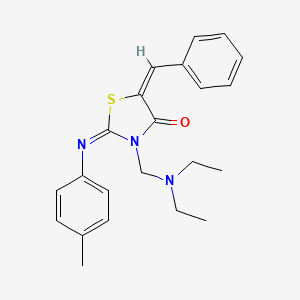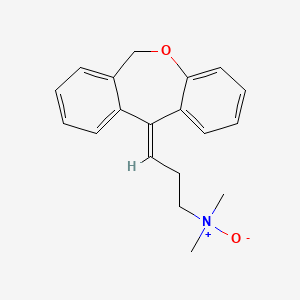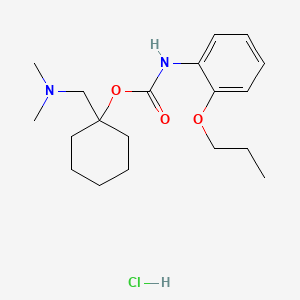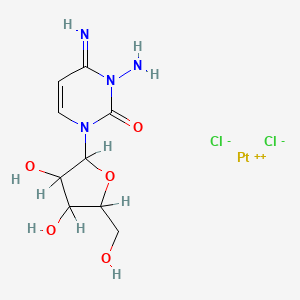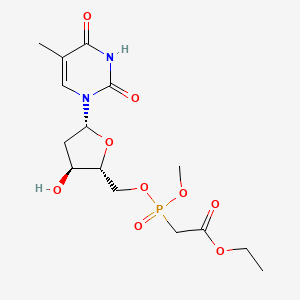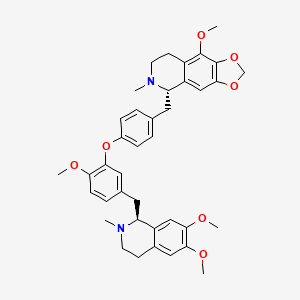
Thaliracebine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thaliracebine is an isoquinoline alkaloid derived from the roots of Thalictrum species, particularly Thalictrum minus. This compound has garnered interest due to its diverse pharmacological activities, including antimicrobial and hypotensive effects .
Méthodes De Préparation
Thaliracebine can be synthesized through various routes. One common method involves the extraction of the compound from the roots of Thalictrum species using solvents like ethanol. The extract is then subjected to partitioning and pH adjustments to isolate the alkaloid . Industrial production methods typically involve large-scale extraction and purification processes to obtain the compound in significant quantities .
Analyse Des Réactions Chimiques
Thaliracebine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Thaliracebine exhibits antimicrobial activity against Mycobacterium smegmatis.
Medicine: It has shown potential in treating conditions like hypertension due to its hypotensive effects.
Industry: The compound is used in the development of pharmaceuticals and other bioactive agents.
Mécanisme D'action
Thaliracebine is similar to other isoquinoline alkaloids like thalirabine, thalfine, and thalfinine. it stands out due to its unique combination of antimicrobial and hypotensive activities . These similar compounds also exhibit various pharmacological activities but may differ in their specific mechanisms of action and potency.
Comparaison Avec Des Composés Similaires
- Thalirabine
- Thalfine
- Thalfinine
- Thalrugosaminine
- Thalidasine
- Obaberine
- Thaliglucinone
Propriétés
Numéro CAS |
67591-63-3 |
|---|---|
Formule moléculaire |
C39H44N2O7 |
Poids moléculaire |
652.8 g/mol |
Nom IUPAC |
(5S)-5-[[4-[5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-9-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C39H44N2O7/c1-40-15-13-26-20-34(43-4)35(44-5)21-29(26)31(40)18-25-9-12-33(42-3)36(19-25)48-27-10-7-24(8-11-27)17-32-30-22-37-39(47-23-46-37)38(45-6)28(30)14-16-41(32)2/h7-12,19-22,31-32H,13-18,23H2,1-6H3/t31-,32-/m0/s1 |
Clé InChI |
DNVRACCNTZAQFE-ACHIHNKUSA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)OC4=CC=C(C=C4)C[C@H]5C6=CC7=C(C(=C6CCN5C)OC)OCO7)OC)OC |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC4=CC=C(C=C4)CC5C6=CC7=C(C(=C6CCN5C)OC)OCO7)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


